methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate
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Overview
Description
Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzenecarboxylate esters. Examples include:
- Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate
- Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzoate .
Uniqueness
What sets methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 2-[4-[(E)-methoxyiminomethyl]-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23-19(27-17-12-8-7-11-15(17)20(24)25-2)16(13-21-26-3)18(22-23)14-9-5-4-6-10-14/h4-13H,1-3H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMISARAQUVKK-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)SC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)SC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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